(S)-Lisinopril Methyl Ester: Physicochemical Properties, Synthesis, and Stability Profile
(S)-Lisinopril Methyl Ester: Physicochemical Properties, Synthesis, and Stability Profile
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Introduction & Pharmacological Context
(S)-Lisinopril Methyl Ester is a highly targeted derivative of Lisinopril, a foundational angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension, heart failure, and myocardial infarction[1]. By modifying the parent diacid structure into a methyl ester, researchers alter the molecule's lipophilicity, fundamentally shifting its pharmacokinetic behavior and bioavailability.
The mechanism of action hinges on the competitive inhibition of ACE, an enzyme critical to the Renin-Angiotensin-Aldosterone System (RAAS)[1]. By blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, the compound induces vasodilation, reduces aldosterone secretion, and improves overall cardiac output[1].
Figure 1: Mechanism of action for (S)-Lisinopril Methyl Ester via RAAS pathway inhibition.
Physicochemical Profile
The stereochemistry of the lysine residue—specifically the (S,S,S) configuration—is absolute for maintaining biological affinity to the ACE active site[1]. The addition of the methyl ester group on the proline residue increases the molecular weight to 419.5 g/mol and enhances organic solubility compared to the highly polar parent compound[1].
Table 1: Key Physicochemical Properties
| Property | Value | Structural & Analytical Significance |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid | Defines the strict stereocenters required for receptor docking[1]. |
| Molecular Formula | C₂₂H₃₃N₃O₅ | - |
| Molecular Weight | 419.5 g/mol | Increased lipophilicity aids in membrane permeability studies[1]. |
| Solubility | Soluble in water, methanol, and ethanol | Facilitates seamless integration into both aqueous buffers and organic HPLC mobile phases[1]. |
| Stability | Stable under standard conditions; labile at extreme pH | The ester bond serves as the primary site of vulnerability for degradation[1]. |
Synthetic Pathways & Structural Elucidation
The synthesis of (S)-Lisinopril Methyl Ester requires rigorous stereocontrol to prevent racemization. The standard synthetic methodology relies on peptide coupling principles, while advanced routes leverage catalytic asymmetric hydrogenation.
Mechanistic Causality in Synthesis
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Protection Strategy: The synthesis initiates by reacting L-lysine with ethyl trifluoroacetate to form N-trifluoroacetyl-L-lysine[1]. Why trifluoroacetate? The trifluoroacetyl group acts as a robust protecting moiety for the ϵ -amino group of lysine. It withstands the aggressive conditions of anhydride formation but can be cleaved under mild basic conditions later, preventing unwanted cross-linking.
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Activation: The protected intermediate is treated with triphosgene to yield an N-carboxyanhydride (NCA)[1]. Triphosgene is chosen over phosgene gas because it is a stable solid that generates the reactive species in situ, drastically improving laboratory safety while ensuring high electrophilicity at the carbonyl carbon.
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Coupling & Esterification: The anhydride undergoes condensation with L-proline, followed by final esterification using methyl iodide[1].
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Alternative Asymmetric Route: Modern approaches utilize Schiff base formation with benzaldehyde analogs, followed by stereocontrolled alkylation using chiral nickel complexes (e.g., ligated to P-chiral ligands)[1]. This method achieves >99% enantiomeric excess, bypassing the racemization risks inherent in traditional carbodiimide-based peptide coupling.
Stability Profile & Degradation Kinetics
Understanding the degradation logic of (S)-Lisinopril Methyl Ester is critical for formulation scientists. While stable under standard storage, the molecule acts as a prodrug-like ester, making it highly susceptible to hydrolysis under environmental stress[1].
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pH Stress: Under both acidic and basic extremes, the ester bond is hydrolyzed back to the active diacid, (S)-Lisinopril[1]. Kinetically, base-catalyzed saponification proceeds significantly faster than acid-catalyzed hydrolysis due to the strong nucleophilicity of the hydroxide ion.
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Thermal Stress: Elevated temperatures, particularly in solid-state formulations, can induce an intramolecular cyclization between the primary amine and the ester carbonyl, yielding a Diketopiperazine (DKP) derivative.
Figure 2: Primary degradation pathways of (S)-Lisinopril Methyl Ester under forced stress.
Table 2: Forced Degradation Matrix & Expected Outcomes
| Stress Condition | Reagent / Environment | Time & Temp | Expected Primary Degradant | Mechanism |
| Acidic | 0.1 N HCl | 24h @ 60°C | (S)-Lisinopril | Acid-catalyzed ester hydrolysis. |
| Basic | 0.1 N NaOH | 2h @ 25°C | (S)-Lisinopril | Base-catalyzed saponification. |
| Thermal | Solid State | 7 Days @ 80°C | Diketopiperazine (DKP) | Intramolecular cyclization. |
| Oxidative | 3% H₂O₂ | 24h @ 25°C | N-Oxide derivatives | Oxidation of secondary/tertiary amines. |
Experimental Protocols: Stability-Indicating HPLC Assay
To rigorously evaluate the stability profile in accordance with , a self-validating stability-indicating HPLC-UV assay must be employed. This protocol is designed to mathematically prove that no degradation products are co-eluting with the main peak.
Self-Validating Mechanisms:
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Mass Balance Criterion: The sum of the molar quantities of the parent ester and all quantified degradants must equal 100% ± 2% of the initial un-stressed control. A failure in mass balance automatically invalidates the run, indicating potential irreversible column adsorption.
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Peak Purity: Photodiode Array (PDA) detection is mandatory to calculate the peak purity angle versus the purity threshold, ensuring the parent peak is spectrally homogenous.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
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Mobile Phase A: 0.05 M Potassium phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid.
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Causality: The low pH suppresses the ionization of the carboxylic acid on the degradant and neutralizes residual silanols on the stationary phase, preventing severe peak tailing.
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Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Forced Degradation (Sample Stressing)
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Prepare a 1.0 mg/mL stock solution of (S)-Lisinopril Methyl Ester in Methanol.
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Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 25°C for exactly 2 hours.
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Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
Step 3: Quenching (Critical Step)
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Immediately neutralize the stressed samples to pH 7.0 (using 0.1 N HCl for base-stressed, and 0.1 N NaOH for acid-stressed samples).
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Causality: Quenching halts the degradation kinetics instantly, providing an accurate "snapshot" of the degradation rate for precise half-life ( t1/2 ) calculations.
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Step 4: Chromatographic Separation
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Column: C18, 250 x 4.6 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 215 nm (optimal for peptide bonds).
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Gradient: Start at 95% A / 5% B, ramping to 40% A / 60% B over 20 minutes. The polar degradant ((S)-Lisinopril) will elute first, followed by the more lipophilic parent methyl ester.
Figure 3: Self-validating stability-indicating HPLC-UV experimental workflow.
References
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EvitaChem. (S)-Lisinopril Methyl Ester: Physical and Chemical Properties, Reactions, and Technical Details. Retrieved from 1.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from .
